molecular formula C4H7NO3 B2572105 4-(Hydroxymethyl)oxazolidin-2-one CAS No. 15546-08-4

4-(Hydroxymethyl)oxazolidin-2-one

Cat. No. B2572105
CAS RN: 15546-08-4
M. Wt: 117.104
InChI Key: MEXGFDVEUOGVFI-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)oxazolidin-2-one is a chemical compound with the molecular formula C4H7NO3 and a molecular weight of 117.1 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates was carried out under the conditions of triazabicyclodecene catalysis . Electron-donating groups in the aromatic substituent of glycidylcarbamate contributed to an increase in the yield of products .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) . The SMILES string is OC[C@H]1COC(N1)=O .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a white to yellow solid . It has a molecular weight of 117.1 .

Scientific Research Applications

Synthesis and Organic Chemistry

4-Hydroxymethyl 2-oxazolidinones have been synthesized using intramolecular cyclization, showing potential in multifunctional compound synthesis. This process, catalyzed by bicyclic guanidine, provides bi- and tri-functional alcohols with oxazolidinone moieties, highlighting its versatility in organic synthesis (Yoshida & Endo, 2021). Another study reports the synthesis of isomeric 2-oxazolidinones from specific propanediols, which contributes to the understanding of experimental conditions impacting these compounds' formation (Madesclaire et al., 2007).

Pharmaceutical Research

In pharmaceutical research, a notable application is the stereoselective intramolecular cyclization to produce 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones from (S)-glycidol. These compounds serve as important building blocks in drug synthesis (Chiummiento et al., 2012).

Enzymatic Synthesis

In a novel approach, the enzymatic synthesis of oxazolidin-2-one was explored using 2-aminoalcohol and dimethyl carbonate. This study provides insights into the mechanism and kinetic modeling of consecutive reactions, presenting an innovative method in the field of biochemistry (Yadav & Pawar, 2014).

Antibacterial Properties

Oxazolidinones, including derivatives of 4-(Hydroxymethyl)oxazolidin-2-one, have shown potential in combating bacterial infections. They inhibit protein synthesis by binding to the 50S ribosomal subunit, indicating their effectiveness as antibacterial agents (Armentano et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 4-(Hydroxymethyl)oxazolidin-2-one are bacteria, specifically enterococci and staphylococci . This compound is part of the oxazolidin-2-one class of antibacterial agents, which have shown promising pharmacological activities .

Mode of Action

This compound interacts with its bacterial targets by inhibiting protein synthesis. It does this by binding to the peptidyl transferase center of the bacterial ribosome, which prevents the formation of a functional 70S-initiation complex that is essential for the bacterial translation process .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria. By inhibiting the formation of the 70S-initiation complex, it disrupts the translation process, preventing the bacteria from synthesizing essential proteins. This leads to the inhibition of bacterial growth .

Pharmacokinetics

As a member of the oxazolidin-2-one class of compounds, it is expected to have good oral bioavailability .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of essential proteins, it disrupts the normal functioning of the bacteria, leading to their eventual death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the bacterial strain it is targeting .

Future Directions

The oxazolidin-2-ones, including 4-(Hydroxymethyl)oxazolidin-2-one, have gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . This suggests that they may have potential applications in the development of new antibiotics.

properties

IUPAC Name

4-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXGFDVEUOGVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15546-08-4
Record name 4-(hydroxymethyl)-1,3-oxazolidin-2-one
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